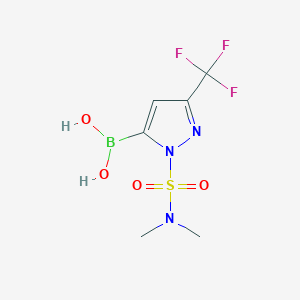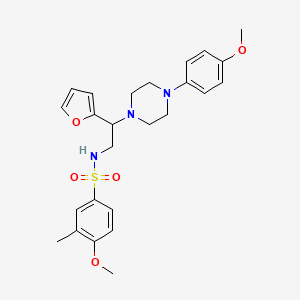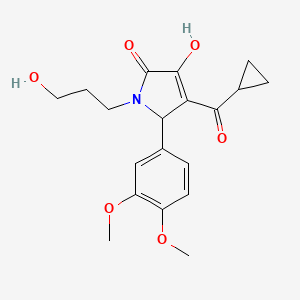![molecular formula C20H20ClF3N2O2 B2827507 (E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one CAS No. 338416-09-4](/img/structure/B2827507.png)
(E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one is a useful research compound. Its molecular formula is C20H20ClF3N2O2 and its molecular weight is 412.84. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-1-(dimethylamino)-1-penten-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluoroionophores Development
Researchers have developed fluoroionophores from diamine-salicylaldehyde derivatives, showcasing their potential in chelating metal cations, specifically Zn+2, and their application in cellular metal staining using fluorescence methods. This highlights the compound's relevance in bioimaging and metal ion detection (W. Hong et al., 2012).
Catalytic Applications
The compound has been examined for its role as a recyclable catalyst in the acylation of inert alcohols and phenols, demonstrating its utility in chemical synthesis processes. The detailed study of its reaction mechanism paves the way for its application in sustainable and efficient chemical transformations (Zhihui Liu et al., 2014).
Chemical Synthesis and Azannulation
Research into the synthesis and azannulation of pyridinylaminohexadienones reveals the compound's utility in generating chemically and biologically interesting pyridines, demonstrating its significance in the development of new chemical entities with potential applications in medicinal chemistry and drug development (M. T. Cocco et al., 2001).
Polynuclear Metal Complex Formation
The study on limiting nuclearity in the formation of polynuclear metal complexes through cycloaddition reactions offers insights into the compound's application in the synthesis of complex metal structures, which could have implications for material science and catalysis (M. Saha et al., 2014).
Photophysics and Fluoride Binding
Research on the synthesis, electrochemistry, and photophysics of phlorin macrocycles that display cooperative fluoride binding showcases the compound's potential in developing new materials with unique optical properties, highlighting its applications in sensing and photonic devices (Allen J. Pistner et al., 2013).
Eigenschaften
IUPAC Name |
(E)-4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(dimethylamino)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N2O2/c1-13(19(27)8-9-26(2)3)28-16-6-4-14(5-7-16)10-18-17(21)11-15(12-25-18)20(22,23)24/h4-9,11-13H,10H2,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCUCRSMTVLFCC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one hydrochloride](/img/structure/B2827425.png)


![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2827429.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2827432.png)
![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827434.png)
![1-(3,4-Dichlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea](/img/structure/B2827435.png)
![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827437.png)



![3-(3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2827444.png)
